molecular formula C8H8N2O3 B2545286 Imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 64951-08-2

Imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2545286
CAS No.: 64951-08-2
M. Wt: 180.163
InChI Key: ANUZXLALCAZJQU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often utilize scalable and efficient synthetic routes such as multicomponent reactions and oxidative coupling due to their high yields and simplicity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-2-carboxylic acid is recognized as a valuable heterocyclic scaffold in pharmaceutical chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of this compound are therefore the bacterial cells causing tuberculosis.

Mode of Action

This compound interacts with its targets by inhibiting the growth of the tuberculosis bacteria . This inhibition is achieved through the compound’s interaction with the bacterial cells, leading to a reduction in their growth and multiplication .

Biochemical Pathways

This compound affects the biochemical pathways of the tuberculosis bacteria. It disrupts the normal functioning of the bacteria, thereby inhibiting their growth and multiplication . The downstream effects of this disruption include a reduction in the bacterial load and a halt in the progression of the disease .

Result of Action

The result of the action of this compound is a significant reduction in the bacterial load of tuberculosis bacteria . This leads to a halt in the progression of the disease and a potential cure for the patient. The molecular and cellular effects of the compound’s action involve the disruption of the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH level, temperature, and presence of other substances in the environment where the compound is administered. For instance, certain conditions may affect the compound’s stability, potentially altering its effectiveness. Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its efficacy .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to interact with enzymes such as COX-1 and COX-2 . The compound binds to the active pockets of these enzymes, indicating a potential role in biochemical reactions .

Cellular Effects

This compound exhibits significant activity against various types of cells. For instance, it has shown inhibitory effects on the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . This suggests that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it preferentially inhibits COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that the compound has a degree of stability and may have long-term effects on cellular function.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLJLPDGSLZYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-08-2
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a flask containing a mixture of ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 g, 5.26 mmol), THF (5 ml) and water (5 ml), lithium hydroxide (0.378 g, 15.77 mmol) was added and stirred overnight at RT. The pH of the reaction mixture was adjusted to 2 with 2 M HCl and THF was evaporated. The remaining water phase was extracted with ethyl acetate and the combined ethyl acetate phases were dried. The product had precipitated into the water phase. Water was evaporated, and the remaining solid recrystallized from methanol. The product was used as a salt in the next step. 1H-NMR (400 MHz; DMSO-d6): δ 7.23-7.26 (m, 1H), 7.63-7.70 (m, 1H), 7.76 (dd, 1H), 8.72 (s, 1H), 8.73-8.77 (m, 1H).
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Q & A

Q1: What are the common synthetic approaches to Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

A1: Several methods have been developed for synthesizing these compounds. One approach involves reacting 2-aminopyridines with bromopyruvic acid, as demonstrated in a continuous flow synthesis method. [] Another strategy employs a one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid to create diversely substituted derivatives. [] Additionally, this compound hydrazides can be synthesized and further reacted with various benzaldehydes to yield N-(benzylidene)this compound hydrazide derivatives. [, ]

Q2: What biological activities have been reported for this compound derivatives?

A2: These compounds exhibit promising antimicrobial and anti-inflammatory properties. Studies have shown their effectiveness against various Candida species, including Candida albicans and Candida glabrata. [, ] Notably, their efficacy extends to both standard laboratory strains and clinical isolates. [, ] Research also suggests potential for these derivatives as anti-inflammatory agents, although detailed mechanisms remain to be elucidated. []

Q3: How does the structure of this compound derivatives influence their biological activity?

A3: While specific structure-activity relationships require further investigation, modifications to the core structure, particularly at the 2-carboxylic acid and the N-benzylidene substituents, appear to significantly impact activity. [, , ] For instance, incorporating various aryl groups on the hydrazide moiety influences the compound's interaction with potential targets, likely affecting its antifungal potency. []

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